molecular formula C15H16N2O B247292 N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide

N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide

Numéro de catalogue B247292
Poids moléculaire: 240.3 g/mol
Clé InChI: ODNBJUNZVHSOQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Applications De Recherche Scientifique

MPEP has been extensively studied in scientific research due to its potential as a therapeutic agent for several neurological and psychiatric disorders. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. MPEP has also been studied as a potential treatment for addiction, anxiety, and depression. Additionally, MPEP has been shown to improve cognitive function in animal models of Alzheimer's disease.

Mécanisme D'action

MPEP acts as a selective antagonist of the N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide receptor is involved in several physiological processes, including synaptic plasticity, learning, and memory. By blocking the N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide receptor, MPEP can modulate the activity of glutamatergic neurotransmission, which is involved in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects in animal models. The compound has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. MPEP has also been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation. Additionally, MPEP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity.

Avantages Et Limitations Des Expériences En Laboratoire

MPEP has several advantages for lab experiments, including its high selectivity for the N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide receptor and its well-established synthesis method. However, MPEP has several limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. Additionally, MPEP has a short half-life in vivo, which can limit its therapeutic potential.

Orientations Futures

There are several future directions for the study of MPEP. One potential direction is the development of more potent and selective N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide antagonists. Additionally, the therapeutic potential of MPEP for several neurological and psychiatric disorders should be further explored in preclinical and clinical studies. Finally, the potential for MPEP to modulate other neurotransmitter systems should be investigated, as this could lead to the development of novel therapeutic agents for several disorders.

Méthodes De Synthèse

The synthesis of MPEP involves several steps, including the reaction of 2-bromoethylpyridine with N-methylbenzamide to form N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide. This reaction is followed by a purification step using column chromatography to obtain pure MPEP. The synthesis of MPEP has been well established in the literature, and several modifications have been made to improve the yield and purity of the compound.

Propriétés

Formule moléculaire

C15H16N2O

Poids moléculaire

240.3 g/mol

Nom IUPAC

N-methyl-N-(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C15H16N2O/c1-17(12-10-14-9-5-6-11-16-14)15(18)13-7-3-2-4-8-13/h2-9,11H,10,12H2,1H3

Clé InChI

ODNBJUNZVHSOQB-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=CC=CC=C2

SMILES canonique

CN(CCC1=CC=CC=N1)C(=O)C2=CC=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.